molecular formula C8H19ClN2O B1456218 N-Butyl-N-methyl-2-(methylamino)acetamide hydrochloride CAS No. 1220036-35-0

N-Butyl-N-methyl-2-(methylamino)acetamide hydrochloride

Cat. No.: B1456218
CAS No.: 1220036-35-0
M. Wt: 194.7 g/mol
InChI Key: FAWJAMKNXWHDBD-UHFFFAOYSA-N
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Description

“N-Butyl-N-methyl-2-(methylamino)acetamide hydrochloride” is a chemical compound with the molecular formula C8H19ClN2O . It is also known by other names such as “tert-butyl methyl (2- (methylamino)ethyl)carbamate” and "N1-Boc-N1,N2-dimethyl-1,2-ethanediamine" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C4H10N2O.ClH/c1-5-3-4(7)6-2;/h5H,3H2,1-2H3,(H,6,7);1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 175.4±23.0 °C and a predicted density of 0.934±0.06 g/cm3 . The molecular weight is 158.24 or 180.67568 , depending on the specific compound.

Scientific Research Applications

Herbicide Metabolism and Environmental Health

N-Butyl-N-methyl-2-(methylamino)acetamide hydrochloride and its related compounds are extensively studied in the context of environmental health, particularly focusing on herbicide metabolism. Research has indicated that chloroacetamide herbicides, which include compounds similar in structure to this compound, undergo complex metabolic activation pathways leading to DNA-reactive products. Metabolism studies in human and rat liver microsomes have shed light on the transformation of these herbicides into various metabolites, highlighting the role of enzymes like cytochrome P450 isoforms in this process (Coleman et al., 2000).

Bioactive Compound Synthesis and Characterization

The chemical structure of this compound lends itself to the synthesis of various bioactive compounds. Studies have explored the synthesis of water-soluble aminoaryloxy-methylamino cosubstituted polyphosphazenes, which act as carriers for biologically active agents. These compounds are synthesized using a cyclic trimeric model system and exhibit potential for covalent attachment of bioactive side groups (Gwon, 2001).

Anticonvulsant Drug Development

Compounds structurally related to this compound have been examined for their potential in drug development, particularly in the treatment of convulsions. The study of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has provided insights into the stereochemical aspects influencing their anticonvulsant activities, drawing parallels with known anticonvulsant drugs like phenytoin (Camerman et al., 2005).

Supramolecular Assembly and Biomedical Applications

The derivatives of N-methyl glycine and N,N dimethyl β-alanine, which are structurally related to this compound, have been used to form supramolecular assemblies. These assemblies exhibit potential in biomedical applications, such as drug delivery and tissue regeneration, due to their non-cytotoxic nature and ability to form various structural morphologies (Cutrone et al., 2017).

Properties

IUPAC Name

N-butyl-N-methyl-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.ClH/c1-4-5-6-10(3)8(11)7-9-2;/h9H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWJAMKNXWHDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220036-35-0
Record name Acetamide, N-butyl-N-methyl-2-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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